molecular formula C13H13N3O2S B2961165 6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide CAS No. 2034362-01-9

6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide

Cat. No. B2961165
CAS RN: 2034362-01-9
M. Wt: 275.33
InChI Key: FXXPRZHYWXTHNW-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms .


Chemical Reactions Analysis

The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Synthesis and Biological Activities

  • Antiviral and Anticancer Properties : Some derivatives of pyrimidine, including those related to 6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide, have shown potential antiviral activity against retroviruses and cytotoxic activity against cancer cells. For example, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

  • Anti-inflammatory and Analgesic Agents : Novel compounds derived from pyrimidine have been explored for their anti-inflammatory and analgesic effects. A study synthesized novel heterocyclic compounds including N-(2-(methyl-thio)pyrimidine)-3-methylbenzodifuran-2-carbimidoylchloride, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

  • Antifungal Activities : Pyrimidine derivatives have also been investigated for their antifungal activities. Synthesized pyrido[2,3-d]pyrimidines showed significant activity against various fungal strains, suggesting their potential as antifungal agents (Hanafy, 2011).

  • Herbicidal Activity : Some pyrimidine compounds have been designed to exhibit herbicidal activity, offering potential agricultural applications. Specifically, derivatives with methoxy groups on the pyrimidine ring demonstrated high herbicidal activity, underscoring their utility in weed management (Nezu et al., 1996).

properties

IUPAC Name

6-methoxy-N-(2-methylsulfanylphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-12-7-10(14-8-15-12)13(17)16-9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXPRZHYWXTHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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